molecular formula C12H10N4 B6241346 1,10-phenanthroline-4,7-diamine CAS No. 119004-19-2

1,10-phenanthroline-4,7-diamine

Cat. No. B6241346
CAS RN: 119004-19-2
M. Wt: 210.2
InChI Key:
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Description

1,10-Phenanthroline-4,7-diamine, also known as 2NH2-Phen or 4,7-Diamino-1,10-phenanthroline, serves as a bidentate ligand in coordination chemistry due to the presence of two nitrogen atoms. It forms stable complexes with various metal ions, particularly transition metals like copper, iron, and ruthenium .


Synthesis Analysis

New approaches to the synthesis of 4,7-dichloro-1,10-phenanthrolines and their corresponding 9H-carbazol-9-yl-, 10H-phenothiazin-10-yl- and pyrrolidin-1-yl derivatives have been developed . The introduction of substituents R2, such as a chlorine atom in the 1,10-phenanthroline skeleton, opened opportunities for further functionalization . Five 4,7-dipyrrolidinyl-1,10-phenanthrolines were synthesized from heterocycles by microwave-assisted nucleophilic .


Molecular Structure Analysis

The molecular formula of 1,10-phenanthroline-4,7-diamine is C12H10N4 . The spatial distribution of frontier molecular orbitals of the selected compounds has been calculated by density functional theory (DFT). It was shown that potentials of reduction and oxidation were in consistence with the level of HOMO and LUMO energies .


Chemical Reactions Analysis

Hydrolysis of 4,7-dihalogenated 1,10-phenanthroline-2,9-diamides in acidic media leads to the formation of the corresponding 4,7-oxygenated derivatives . These ligands can exist in different tautomeric forms .


Physical And Chemical Properties Analysis

The photophysical properties and preliminary time-dependent density functional theory (TD-DFT) data of new rhenium (I) polypyridyl compounds provided new insights into excited-state deactivation through an unusual inversion between two metal-to-ligand charge-transfer excited states .

Scientific Research Applications

Coordination Chemistry

1,10-Phenanthroline-4,7-diamine acts as a chelating agent in coordination chemistry due to its ability to donate electrons from its nitrogen atoms . It forms stable complexes with transition metals, which are crucial for understanding metalloprotein interactions and designing new metal-based drugs .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a ligand for the detection of metal ions . Its complexes exhibit unique photophysical properties, making them suitable for use in spectrophotometric methods and sensors .

Material Science

The compound finds applications in material science, particularly in the development of luminescent materials and photosensitizers for solar cells . Its ability to form complexes with metals can be harnessed to create materials with specific electronic and optical properties.

Biochemistry

1,10-Phenanthroline-4,7-diamine is used in biochemistry for studying metal-mediated transformations of ligands and exploring the thermal and antimicrobial properties of its complexes . These studies can lead to the development of new biochemical tools and antimicrobial agents.

Pharmacology

This compound has garnered attention in pharmacology as a potential target for anticancer drug development . Its metal complexes have been shown to bind to DNA and exhibit anticancer properties, making them candidates for therapeutic applications.

Environmental Science

In environmental science, 1,10-phenanthroline-4,7-diamine can be used to develop electrochemical sensors for the detection of microbial contents in water, providing a promising approach for broad-spectrum detection in complex water environments .

Safety and Hazards

1,10-Phenanthroline-4,7-diamine may be harmful if inhaled. Contact with skin may be irritating. Material may be absorbed through the skin in harmful amounts. Contact may be irritating to the eyes . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

The development of functional electrochemical compounds requires the fundamental understanding of the relationship between their charge transfer properties and their chemical structure . The tuning of absorption and electrochemical properties of organic compounds may be achieved by introducing or modifying substituents in their structure . Future research could focus on designing and investigating phenothiazine and carbazole substituted 1,10-phenanthrolines as ligands for future complexes with transient metal cations .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1,10-phenanthroline-4,7-diamine can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "1,10-phenanthroline", "4-nitroaniline", "sodium dithionite", "sodium hydroxide", "hydrochloric acid", "ethanol", "water" ], "Reaction": [ "Step 1: Reduction of 1,10-phenanthroline to 1,10-phenanthroline-4,7-dione using sodium dithionite in water.", "Step 2: Nitration of 4-nitroaniline using nitric acid in sulfuric acid to yield 4-nitro-1,2-phenylenediamine.", "Step 3: Reduction of 4-nitro-1,2-phenylenediamine to 1,2-phenylenediamine using sodium dithionite in water.", "Step 4: Alkylation of 1,2-phenylenediamine with 1,10-phenanthroline-4,7-dione using sodium hydroxide in ethanol to yield 1,10-phenanthroline-4,7-diamine.", "Step 5: Purification of the product by recrystallization from ethanol and water." ] }

CAS RN

119004-19-2

Product Name

1,10-phenanthroline-4,7-diamine

Molecular Formula

C12H10N4

Molecular Weight

210.2

Purity

95

Origin of Product

United States

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